2-(2-Bromoethoxy)-2-methylpropanenitrile
Description
2-(2-Bromoethoxy)-2-methylpropanenitrile is a brominated alkyl nitrile compound characterized by a central propanenitrile backbone substituted with a methyl group and a 2-bromoethoxy chain. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nitrile group and the bromoethoxy moiety.
Properties
Molecular Formula |
C6H10BrNO |
|---|---|
Molecular Weight |
192.05 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-2-methylpropanenitrile |
InChI |
InChI=1S/C6H10BrNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3 |
InChI Key |
JPTNGXOAVUZFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Brominated Nitriles and Their Properties
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The nitrile group enhances electrophilicity, but substituents like bromoethoxy (target compound) or bromophenyl alter reactivity. For example, bromoethoxy facilitates nucleophilic substitutions, whereas bromophenyl derivatives are more stable and suited for aromatic coupling reactions .
- Steric Hindrance : Ortho-substituted bromophenyl derivatives (e.g., 2-(2-bromophenyl)-2-methylpropanenitrile) exhibit increased steric hindrance, reducing reaction rates compared to para-substituted analogues .
Synthetic Methods :
- Microwave-assisted synthesis (e.g., for 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile) improves yields and reduces reaction times compared to traditional reflux methods used for bromoethoxy derivatives .
- Bromophenyl nitriles often require palladium-catalyzed cross-coupling for further functionalization, unlike bromoethoxy derivatives, which undergo direct substitution .
- Applications: Pharmaceuticals: Bromopyrimidinyl and bromophenyl nitriles are prevalent in cannabinoid receptor ligand synthesis (e.g., 2-(4-Bromo-3,5-dimethoxyphenyl)-2-methylpropanenitrile) . Agrochemicals: Procyazine (a triazine-linked nitrile) is a herbicide, highlighting the role of nitriles in agrochemical design . Specialty Chemicals: Bromoethoxy derivatives may serve as intermediates for surfactants or polymers due to their ether linkages .
Notes:
- Bromophenyl nitriles require stringent handling due to acute toxicity risks, while bromoethoxy derivatives lack detailed safety data but demand precautions typical for bromoalkanes (e.g., skin/eye protection) .
- Environmental regulations apply to agrochemical nitriles like procyazine, emphasizing biodegradability and non-target organism toxicity .
Research Findings and Data Trends
- Reactivity : Bromoethoxy nitriles exhibit faster SN2 reactivity (e.g., with amines or thiols) compared to bromophenyl analogues due to reduced aromatic stabilization .
- Market Trends: Bromophenyl nitriles dominate pharmaceutical research (e.g., 2-(4-aminophenyl)-2-methylpropanenitrile has a projected 6% CAGR in market growth from 2020–2025) .
- Thermal Stability : Pyrimidinyl nitriles (e.g., 2-(5-bromo-2-pyrimidinyl)-2-methylpropanenitrile) show higher thermal stability (>200°C) than aliphatic bromoethoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
